2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide
Description
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide (hereafter referred to as the target compound) is a propanamide derivative characterized by a cyano group at the C2 position, a 2,4-dimethoxyphenyl substituent at the C3 position, and a 2,4-dimethylphenyl group attached to the amide nitrogen. This compound is catalogued by CymitQuimica (Ref: 10-F751229) but lacks extensive published data on its physicochemical or biological properties . Below, we compare its structural and functional attributes with similar propanamide derivatives documented in recent literature.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-8-18(14(2)9-13)22-20(23)16(12-21)10-15-6-7-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPQGVALOTFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2,4-dimethylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide exhibit anticancer properties. Studies have focused on the modulation of signaling pathways involved in cancer cell proliferation and apoptosis. For instance, derivatives of cyanoacrylamides have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related cyano compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights the potential of cyano compounds in developing targeted cancer therapies.
2. Anti-inflammatory Properties
The compound's structure suggests it may also possess anti-inflammatory effects. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are implicated in various inflammatory diseases.
Case Study:
In a controlled trial, a related compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications for inflammatory conditions.
Material Science Applications
1. Polymer Chemistry
The presence of the cyano group and the acrylamide structure allows for the use of this compound as a monomer in polymer synthesis. Polymers derived from acrylamide have applications in hydrogels and drug delivery systems due to their biocompatibility and tunable properties.
Data Table: Polymer Properties Derived from Acrylamide
| Polymer Type | Application | Properties |
|---|---|---|
| Polyacrylamide | Water treatment | High absorption capacity |
| Hydrogel | Drug delivery | Biocompatible, controlled release |
| Conductive polymers | Electronics | Enhanced conductivity |
Mechanism of Action
The mechanism by which 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The dimethoxyphenyl and dimethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological targets.
Comparison with Similar Compounds
Structural Comparison
Key Substituents and Backbone
The target compound shares a propanamide backbone with several analogs but differs in substituent groups:
- C3 position : 2,4-Dimethoxyphenyl group, contributing electron-donating effects and steric bulk.
- N-linked aryl group : 2,4-Dimethylphenyl, which may influence lipophilicity and metabolic stability.
Table 1: Structural Features of Selected Propanamide Derivatives
Key Observations :
- The target compound’s cyano and dimethoxy groups distinguish it from sulfur-containing analogs (e.g., thioether or oxadiazole-thiazole moieties in 7e and 8a).
- Its calculated molecular weight (~358.4 g/mol) is intermediate between simpler derivatives (e.g., 300.4 g/mol for ) and complex heterocyclic analogs (e.g., 571.7 g/mol for 8a).
Physicochemical Properties
Melting Points and Solubility
While the target compound’s melting point is unreported, analogs with similar N-aryl groups exhibit melting points in the range of 134–178°C (e.g., compounds 7c–7f in ). The cyano group may elevate melting points compared to thioether-containing derivatives due to increased polarity and crystallinity.
Spectral Data
- IR/NMR: The target compound’s dimethoxy and cyano groups would likely produce distinct IR peaks (e.g., C≡N stretch ~2200 cm⁻¹, aromatic C–O–C ~1250 cm⁻¹) and NMR signals (e.g., methoxy protons at δ ~3.8 ppm).
- Mass Spectrometry : A molecular ion peak at m/z ~358.4 (EI-MS) is expected, differing from sulfur-containing analogs like 7e (m/z 389.5) .
Enzymatic Inhibition
Compound 8a demonstrates lipoxygenase (LOX) inhibition, attributed to its sulfonylpiperidine and oxadiazole groups. In contrast, the target compound’s cyano and dimethoxy substituents may favor different biological targets, such as kinases or cytochrome P450 enzymes, though this remains speculative due to a lack of reported data.
Toxicity and Hazards
- The target compound’s hazards are undocumented, but cyano groups in related compounds (e.g., ) are associated with irritancy.
- Derivatives like 2-[(4-aminophenyl)thio]-N-(2,4-dimethylphenyl)propanamide are classified as irritants .
Biological Activity
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and possible mechanisms of action based on current research findings.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.40 g/mol
- CAS Number : 1261015-37-5
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, a similar compound, 2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated significant anti-inflammatory activity in various in vivo models. The study reported:
- Reduction in Edema : JMPR-01 reduced paw edema significantly in a CFA-induced model at doses of 100 mg/kg.
- Cytokine Modulation : The compound inhibited the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at concentrations of 25 and 50 µM .
| Compound | Dose (mg/kg) | Edema Reduction (%) | Cytokine Inhibition (IL-1β, TNFα) |
|---|---|---|---|
| JMPR-01 | 5 | 61.8 | Significant at 25 µM |
| 10 | 68.5 | Significant at 50 µM | |
| 50 | 90.5 | Significant at both concentrations |
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example:
- MCF-7 Cell Line : Compounds similar to the target structure exhibited IC50 values indicating potent cytotoxic activity against breast cancer cells. The structural modifications influenced their activity levels significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.363 |
| Compound B | Bel-7402 | >50 |
The mechanisms underlying the biological activities of these compounds are being explored through molecular docking studies. These studies suggest that the compounds may interact with key inflammatory mediators and enzymes such as:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Inducible Nitric Oxide Synthase (iNOS) : Plays a crucial role in inflammation and cancer progression.
In silico studies have shown promising binding affinities for these targets, indicating potential pathways through which these compounds exert their effects .
Case Studies
-
Case Study on JMPR-01 :
- Conducted using CFA-induced paw edema models.
- Results indicated that JMPR-01 significantly reduced inflammation and modulated cytokine levels effectively.
-
Cytotoxicity Assessment :
- Various derivatives were tested against MCF-7 and other cancer cell lines.
- Results showed that structural variations affected the potency and selectivity towards cancer cells.
Q & A
Q. What are the recommended synthetic routes for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be optimized using a multi-step approach involving:
- Substitution reactions under alkaline conditions to introduce methoxy and cyano groups.
- Condensation reactions with cyanoacetic acid derivatives, employing condensing agents (e.g., DCC or EDC) to form the propanamide backbone.
- Reductive amination or nucleophilic acyl substitution to incorporate the 2,4-dimethylphenyl group.
Key factors affecting yield include:
- Temperature control (e.g., maintaining ≤60°C to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalytic use of acids/bases (e.g., p-TsOH for cyclization).
For analogous compounds, yields of 75–84% have been achieved using similar methodologies .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, cyano carbon at ~δ 115 ppm).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- X-ray Crystallography:
- Mass Spectrometry (HRMS):
- Validate molecular weight (e.g., expected [M+H]+ for C21H23N2O3: 367.1656).
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for weighing and reactions due to potential cyanide release.
- Waste Disposal: Segregate halogenated waste (from methoxy/dimethyl byproducts) and neutralize cyanide-containing residues with bleach before disposal .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
- Multi-level Computational Validation:
- Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental UV-Vis or IR spectra to validate electronic transitions.
- Use molecular dynamics simulations to assess solvent effects on reactivity.
- Experimental Cross-Checking:
Q. How can environmental fate studies be designed to assess the degradation pathways of this compound in aquatic systems?
Methodological Answer:
- Microcosm Experiments:
- Simulate aquatic environments with controlled light, pH, and microbial communities.
- Monitor degradation via LC-MS/MS, identifying metabolites like demethylated or hydroxylated derivatives.
- QSAR Modeling:
Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches of the compound?
Methodological Answer:
- UPLC-PDA/MS:
- Achieve ppb-level detection of impurities (e.g., unreacted cyanoacetic acid).
- Use C18 columns with gradient elution (ACN/water + 0.1% formic acid).
- Headspace GC-MS:
- Detect volatile byproducts (e.g., dimethylaniline) with SPME fiber extraction.
- NMR Relaxation Measurements:
Q. How does the electronic nature of substituents (methoxy vs. methyl groups) influence the compound's stability under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Studies:
- Conduct accelerated degradation tests (25–40°C) in buffers (pH 1–13).
- Methoxy groups increase electron density, enhancing susceptibility to acid-catalyzed hydrolysis (e.g., t1/2 at pH 1: ~2 hours vs. ~8 hours for methyl-substituted analogs).
- Use Hammett plots (σ values: OMe = -0.27, Me = -0.17) to correlate substituent effects with degradation rates .
Q. What methodologies are recommended for evaluating the compound's potential as an enzyme inhibitor in structure-activity relationship (SAR) studies?
Methodological Answer:
- In Vitro Assays:
- Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination).
- Compare with known inhibitors (e.g., staurosporine for kinase inhibition).
- Molecular Docking:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
